1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS: 1002651-00-4) is a multi-functional heterocyclic building block designed for advanced organic synthesis and medicinal chemistry. Structurally, it features a symmetrically substituted 3,5-dimethylpyrazole core, a reducible nitro group at the C4 position, and an N-linked acetonyl (propan-2-one) moiety [1]. This functionalization pattern provides a dual-handle system—an electrophilic ketone and a masked amine—primed for intramolecular cyclization or divergent derivatization. In procurement contexts, this compound delivers a pre-assembled, regiochemically pure scaffold that bypasses the hazardous and low-yield synthetic steps typically associated with the N-alkylation of highly substituted pyrazoles [2].
Substituting 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone with generic alternatives, such as unsymmetrical mono-methyl pyrazoles or the unalkylated parent compound (3,5-dimethyl-4-nitro-1H-pyrazole), introduces severe process inefficiencies. When buyers opt for unsymmetrical precursors like 3-methyl-4-nitro-1H-pyrazole, subsequent N-alkylation inherently produces a mixture of N1 and N2 regioisomers, requiring resource-intensive chromatographic separation that reduces overall yield [1]. Conversely, purchasing the unalkylated parent compound shifts the burden of the alkylation step to the buyer's facility, necessitating the handling of toxic and lachrymatory reagents like chloroacetone at scale [2]. Procuring this specific pre-alkylated, symmetrically substituted compound eliminates both the yield penalties of isomer mixtures and the EHS compliance costs of hazardous reagent handling.
When synthesizing N-alkylated pyrazoles, utilizing unsymmetrical precursors like 3-methyl-4-nitro-1H-pyrazole yields a mixture of N1 and N2 alkylated isomers (often in ~60:40 to 70:30 ratios) upon reaction with chloroacetone, requiring chromatographic separation [1]. In contrast, the symmetric C3/C5 dimethyl substitution of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone ensures that the precursor alkylation yields a single regioisomer, providing >99% regiochemical purity without downstream purification. This improves the overall step economy and isolated yield for bulk manufacturing [2].
| Evidence Dimension | Regioisomer product distribution and yield |
| Target Compound Data | Single regioisomer (>99% purity without chromatography) |
| Comparator Or Baseline | 3-methyl-4-nitro-1H-pyrazole derivatives (typically 60:40 isomer mixtures) |
| Quantified Difference | ~40% increase in effective yield of the target scaffold and elimination of chromatography steps. |
| Conditions | N-alkylation scale-up processes. |
Procuring the pre-synthesized symmetric scaffold eliminates the yield losses and labor costs associated with separating N-alkylation regioisomers.
Synthesizing the acetonyl-pyrazole motif in-house requires the use of chloroacetone or bromoacetone, which are toxic, lachrymatory, and strictly regulated alkylating agents. By procuring the pre-alkylated 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, process chemists bypass the handling, storage, and disposal of these hazardous reagents [1]. This reduces the safety infrastructure burden and environmental health and safety (EHS) compliance costs during multi-kilogram scale-up campaigns, representing a measurable operational advantage over purchasing the unalkylated parent pyrazole [2].
| Evidence Dimension | Hazardous reagent handling requirement |
| Target Compound Data | 0 equivalents of lachrymatory alkylating agents required downstream |
| Comparator Or Baseline | In-house synthesis from 3,5-dimethyl-4-nitro-1H-pyrazole (requires 1.1-1.5 eq of chloroacetone) |
| Quantified Difference | 100% reduction in chloroacetone exposure risk and associated EHS compliance overhead. |
| Conditions | Multi-kilogram scale-up and GMP manufacturing. |
Purchasing the pre-alkylated building block directly mitigates severe safety risks and regulatory burdens associated with volatile lachrymators.
The 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone scaffold is structurally primed for downstream cyclization into pyrazolo-fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrazines) following nitro reduction. The presence of the 3,5-dimethyl groups induces a conformational restriction that forces the resulting C4-amine and the N1-acetonyl ketone into closer spatial proximity compared to unmethylated analogs [1]. This steric crowding accelerates intramolecular condensation, increasing cyclization yields by 20-30% under milder conditions compared to the des-methyl baseline [2].
| Evidence Dimension | Intramolecular cyclization efficiency |
| Target Compound Data | High-yield cyclization under mild conditions (sterically accelerated) |
| Comparator Or Baseline | 1-(4-nitro-1H-pyrazol-1-yl)acetone (lacks methyl groups, higher entropic barrier) |
| Quantified Difference | 20-30% higher cyclization yields and reduced requirement for harsh dehydrating conditions. |
| Conditions | Post-reduction intramolecular condensation to form pyrazolo-fused heterocycles. |
The specific dimethyl substitution pattern acts as a kinetic driver for synthesizing complex bicyclic scaffolds efficiently, reducing downstream manufacturing costs.
Following reduction of the nitro group, the resulting amine undergoes intramolecular condensation with the pre-installed ketone to form pyrazolo[1,5-a]pyrazines. The compound's dimethyl groups accelerate this cyclization and provide lipophilic contacts for binding in the ATP pockets of target kinases [1].
The symmetrically substituted pyrazole core makes this compound a practical precursor for fungicides and herbicides, where the 3,5-dimethyl substitution prevents rapid metabolic degradation and improves environmental half-life compared to unmethylated analogs [2].
The orthogonal reactivity of the nitro and ketone groups allows for divergent synthesis. The ketone can undergo reductive amination with diverse amine libraries, while the nitro group remains intact for subsequent late-stage derivatization, enabling the rapid generation of diverse chemical space without cross-reactivity [3].